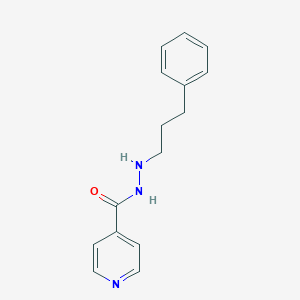
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, commonly known as Isoniazid (INH), is an antibacterial agent that is widely used for the treatment of tuberculosis (TB). It is a first-line drug that is highly effective against Mycobacterium tuberculosis, the bacterium that causes TB. INH is a prodrug that requires activation by the bacterial enzyme KatG to exert its antimicrobial effects. It is a potent inhibitor of mycolic acid synthesis, a key component of the bacterial cell wall, leading to bacterial death.
Mécanisme D'action
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide exerts its antimicrobial effects by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. It is a prodrug that requires activation by the bacterial enzyme KatG to form an active metabolite, which then binds to the target enzyme InhA, leading to the inhibition of mycolic acid synthesis. This results in the disruption of the bacterial cell wall, leading to bacterial death.
Effets Biochimiques Et Physiologiques
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been shown to have several biochemical and physiological effects, including the inhibition of mycolic acid synthesis, the disruption of the bacterial cell wall, and the induction of oxidative stress in bacterial cells. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been shown to affect the metabolism of several enzymes, including cytochrome P450, leading to potential drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide is a potent antibacterial agent that is widely used in the laboratory for the study of TB and other bacterial infections. It has several advantages, including its high efficacy, low toxicity, and ease of use. However, Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has several limitations, including the potential for drug resistance, the need for activation by the bacterial enzyme KatG, and the potential for drug interactions.
Orientations Futures
There are several future directions for the study of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, including the development of new analogs with improved efficacy and reduced toxicity, the investigation of the mechanisms of drug resistance, and the identification of new targets for antibacterial therapy. Other future directions include the investigation of the potential use of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in the treatment of other bacterial infections, such as leprosy, and the investigation of its antitumor activity.
Méthodes De Synthèse
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide can be synthesized through several methods, including the reaction of isonicotinic acid with hydrazine, the reaction of 2-bromo-3-phenylpropionic acid with hydrazine, and the reaction of 3-phenylpropionyl chloride with isonicotinic acid hydrazide. The most commonly used method is the reaction of isonicotinic acid with hydrazine, which yields Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in high yields.
Applications De Recherche Scientifique
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been extensively studied for its antimicrobial activity against M. tuberculosis. It is a key component of the standard treatment regimen for TB, which involves a combination of several drugs to prevent the emergence of drug-resistant strains. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy, and for its antitumor activity.
Propriétés
Numéro CAS |
13012-71-0 |
|---|---|
Nom du produit |
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide |
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N'-(3-phenylpropyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H17N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,17H,4,7,10H2,(H,18,19) |
Clé InChI |
AOEACXXCOFFKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |
Autres numéros CAS |
13012-71-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



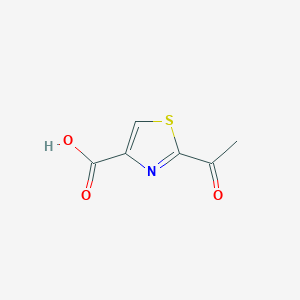

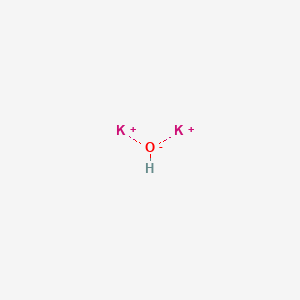
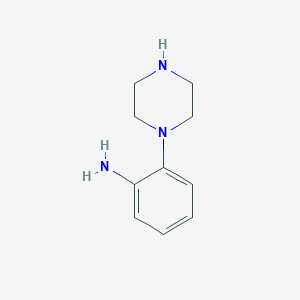
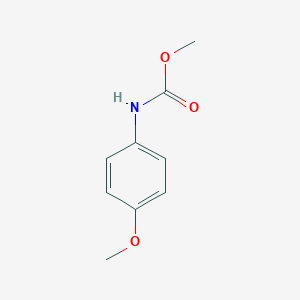
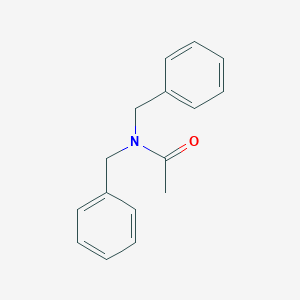
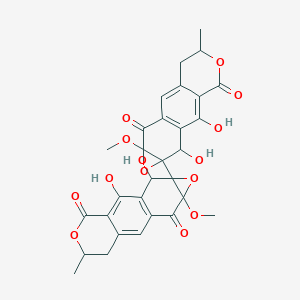
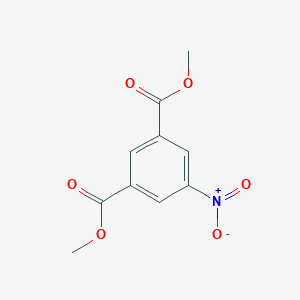

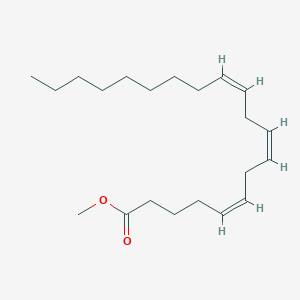

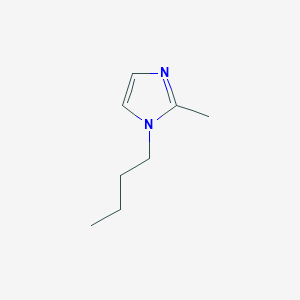
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)